4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine
Description
Chemical Classification and Nomenclature
This compound belongs to the pyrazolo[4,3-c]pyridine class of heterocyclic compounds, which are characterized by the fusion of a pyrazole ring with a pyridine ring system. The compound carries the Chemical Abstracts Service registry number 1246348-84-4 and possesses the molecular formula C₁₄H₁₃N₃O with a molecular weight of 239.27 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-methyl-4-phenylmethoxy-2H-pyrazolo[4,3-c]pyridine.
The structural designation follows established nomenclature conventions for fused heterocyclic systems, where the [4,3-c] notation indicates the specific fusion pattern between the pyrazole and pyridine rings. This particular arrangement distinguishes it from other pyrazolopyridine isomers such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-c]pyridines, pyrazolo[4,3-b]pyridines, and pyrazolo[1,5-a]pyridines. The compound can be represented by the SMILES notation: CC1=NNC2=C1C(OCC3=CC=CC=C3)=NC=C2.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O |
| Molecular Weight | 239.27 g/mol |
| Chemical Abstracts Service Number | 1246348-84-4 |
| International Union of Pure and Applied Chemistry Name | 3-methyl-4-phenylmethoxy-2H-pyrazolo[4,3-c]pyridine |
| MDL Number | MFCD27994646 |
Historical Context and Development
The development of pyrazolo[4,3-c]pyridine compounds has its roots in the broader exploration of heterocyclic chemistry that began in the early 20th century. While specific historical details regarding this compound are limited, the compound represents part of a systematic effort to synthesize and characterize various substituted pyrazolopyridine derivatives. The synthesis methodologies for pyrazolo[4,3-c]pyridines have evolved significantly, with modern approaches utilizing one-pot synthetic strategies and optimized reaction conditions to improve yields and reduce synthetic complexity.
Research into pyrazolo[4,3-c]pyridine compounds has been driven by their demonstrated potential in medicinal chemistry applications, particularly as inhibitors of protein-protein interactions and as therapeutic agents for various diseases. The structural diversity achievable within this chemical class has made it an attractive target for pharmaceutical research, leading to continued development of novel synthetic methodologies and structure-activity relationship studies.
The compound this compound exemplifies the sophisticated chemical modifications that can be introduced to the basic pyrazolopyridine scaffold. The incorporation of benzyloxy and methyl substituents represents strategic chemical modifications designed to enhance specific biological activities or improve physicochemical properties such as solubility and metabolic stability.
Significance in Heterocyclic Chemistry
Pyrazolo[4,3-c]pyridines occupy a prominent position in heterocyclic chemistry due to their unique structural features and reactivity patterns. These compounds demonstrate the successful fusion of two important nitrogen-containing heterocycles, each contributing distinct chemical properties to the resulting bicyclic system. The pyrazole component contributes basicity and hydrogen-bonding capability, while the pyridine ring provides additional nitrogen lone pair electrons and aromatic stability.
The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to include its synthetic versatility. The compound can participate in various chemical transformations typical of both pyrazole and pyridine systems, including nucleophilic substitution reactions, electrophilic aromatic substitution, and metal-catalyzed coupling reactions. The benzyloxy substituent provides additional reactivity through potential deprotection reactions, while the methyl group offers sites for further functionalization.
Recent advances in the synthesis of pyrazolo[4,3-c]pyridines have demonstrated improved methodologies for constructing these complex heterocyclic systems. Modern synthetic approaches often employ multi-step sequences involving condensation reactions of hydrazine derivatives with appropriate carbonyl compounds, followed by cyclization reactions. These methodologies have enabled the preparation of diverse structural analogs with varying substitution patterns, contributing to structure-activity relationship studies and drug discovery efforts.
| Structural Feature | Chemical Significance |
|---|---|
| Pyrazole Ring | Provides basicity and hydrogen-bonding capability |
| Pyridine Ring | Contributes nitrogen lone pairs and aromatic stability |
| Benzyloxy Substituent | Offers potential for deprotection and further functionalization |
| Methyl Group | Provides steric bulk and sites for chemical modification |
| Fused Ring System | Creates rigid, planar molecular architecture |
Position of Pyrazolo[4,3-c]pyridines in Medicinal Chemistry
Pyrazolo[4,3-c]pyridines have established themselves as privileged scaffolds in medicinal chemistry, with numerous derivatives demonstrating significant biological activities across various therapeutic areas. The structural framework of these compounds provides an excellent foundation for drug design, offering multiple sites for chemical modification while maintaining a rigid, planar architecture that facilitates specific protein-ligand interactions.
The medicinal chemistry significance of pyrazolo[4,3-c]pyridines is exemplified by their application as inhibitors of protein-protein interactions, particularly in the development of compounds targeting PEX14-PEX5 interactions for the treatment of neglected tropical diseases. Structure-guided computational screening and optimization have led to the development of potent inhibitors with nanomolar affinities, demonstrating the therapeutic potential of this chemical class.
Research has shown that pyrazolo[4,3-c]pyridine derivatives exhibit diverse pharmacological properties, including activity as extracellular signal-regulated kinase inhibitors for cancer treatment. The identification of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea inhibitors has led to the development of compounds with potent target engagement and strong tumor regression in xenograft models. These findings highlight the versatility of the pyrazolo[4,3-c]pyridine scaffold in addressing different therapeutic targets.
The compound this compound specifically contributes to this medicinal chemistry landscape through its unique substitution pattern, which may confer distinct biological activities or serve as a valuable synthetic intermediate for further chemical modifications. The benzyloxy group provides opportunities for structure-activity relationship exploration through systematic variations, while the methyl substituent offers steric considerations that may influence binding affinity and selectivity.
Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been developed as carbonic anhydrase inhibitors, demonstrating inhibitory activity against both human and bacterial carbonic anhydrase isoforms. This research highlights the potential of pyrazolo[4,3-c]pyridine derivatives as antibacterial agents with alternative mechanisms of action, addressing the growing concern of antibiotic resistance.
| Therapeutic Area | Target | Biological Activity |
|---|---|---|
| Neglected Tropical Diseases | PEX14-PEX5 Protein-Protein Interactions | Nanomolar inhibition |
| Cancer Treatment | Extracellular Signal-Regulated Kinase | Tumor regression in xenograft models |
| Antibacterial Applications | Carbonic Anhydrase | Inhibition of human and bacterial isoforms |
| Neuropathic Pain | Multiple targets including Cannabinoid Receptor 1 | Anti-nociceptive and anti-inflammatory effects |
Properties
IUPAC Name |
3-methyl-4-phenylmethoxy-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-13-12(17-16-10)7-8-15-14(13)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGDSVAWRQKZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CN=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and specific case studies demonstrating its efficacy.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. The compound features a pyrazolo[4,3-c]pyridine core substituted with a benzyloxy group and a methyl group at specific positions. This unique structure contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Using appropriate reagents to construct the pyrazole framework.
- Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution.
- Purification : Employing chromatography techniques to isolate the final product with high purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various human cancer cell lines, showing promising results:
- Cell Lines Tested : MCF-7 (breast cancer), K-562 (leukemia).
- Mechanism of Action : The compound acts as an inhibitor of specific kinases involved in cancer progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | CDK2/E inhibition |
| K-562 | 15.0 | Abl protein kinase inhibition |
In Vivo Studies
In vivo evaluations have demonstrated significant antitumor activity in xenograft models. For instance, a study involving FGFR-driven H1581 xenografts showed that compounds similar to this compound exhibited substantial tumor growth inhibition.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazolo ring and the benzyloxy substituent significantly affect biological activity.
Key Findings:
- Substituent Effects : The presence of electron-donating groups enhances potency.
- Ring Modifications : Alterations in the pyrazole ring can lead to improved selectivity towards specific kinases.
Case Study 1: FGFR Inhibition
A notable case study focused on a derivative of this compound that selectively inhibited FGFRs (Fibroblast Growth Factor Receptors). This compound demonstrated:
- In Vitro Potency : IC50 values in the low micromolar range.
- In Vivo Efficacy : Significant reduction in tumor size in animal models.
Case Study 2: Kinase Inhibition
Another study assessed the compound's ability to inhibit Abl kinases:
- Results : Showed effective inhibition with an IC50 value of approximately 10 µM.
- : The compound’s structural features are crucial for its interaction with kinase active sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substitution Variations
Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine Derivatives
Key Observations :
- Position 4 Substitutions: The benzyloxy group in this compound contrasts with the phenol group in ’s lead compound. Phenol derivatives exhibit enhanced antiproliferative activity (GI₅₀ values in low micromolar range) due to PARP-1 modulation , whereas benzyloxy groups may prioritize metabolic stability over direct target engagement.
- Position 2/6/7 Substitutions: Setanaxibum’s 2-chlorophenyl and 4-dimethylaminophenyl groups enable NADPH oxidase inhibition, a distinct mechanism compared to antiproliferative pyrazolo-pyridines .
Antiproliferative Activity
- 4-(2,6-Diphenyl)-7-phenol: Demonstrated potent activity against K562, MV4-11, and MCF-7 cell lines (GI₅₀ < 5 µM) via dual apoptosis induction (caspase 9 activation) and autophagy modulation (LC3 fragmentation) .
Enzyme Inhibition
- Setanaxibum: Targets NADPH oxidase (NOX), a key enzyme in oxidative stress pathways, with IC₅₀ values in the nanomolar range . This highlights how electron-donating groups (e.g., dimethylamino) at position 4 can redirect activity toward enzyme inhibition.
Fluorescence Properties
- Methoxy groups enhance electron delocalization, enabling fluorescence applications .
Preparation Methods
Starting Materials and Precursors
- 3-Methylpyrazole derivatives: These serve as the pyrazole source with the methyl group at the 3-position.
- Pyridine derivatives with a leaving group at the 4-position: Typically, 4-halopyridines or 4-hydroxypyridines are used for substitution.
- Benzyloxy group introduction: This is commonly achieved by nucleophilic substitution using benzyl alcohol or benzyl halides.
Synthetic Route Outline
Nucleophilic substitution to introduce the benzyloxy group at the 4-position of the pyridine ring:
Starting from 4-hydroxypyridine or 4-halopyridine, the benzyloxy substituent is introduced by reacting with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in DMF).Cyclization to form the pyrazolo[4,3-c]pyridine core:
The key cyclization involves the reaction of the benzyloxy-substituted pyridine derivative with a hydrazine or hydrazone intermediate derived from 3-methylpyrazole precursors. This step often requires heating in polar aprotic solvents such as DMF or acetonitrile, sometimes in the presence of a base.Purification and characterization:
The crude product is purified by column chromatography, and the structure is confirmed by NMR, MS, and elemental analysis.
Detailed Reaction Conditions and Examples
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Benzyloxy group introduction | 4-hydroxypyridine + benzyl bromide, K2CO3, DMF, 80-100°C, 12-24 h | Nucleophilic substitution to form 4-(benzyloxy)pyridine intermediate | Typically 70-85% yield |
| 2. Pyrazolo ring formation | 4-(benzyloxy)pyridine + 3-methylhydrazine or hydrazone, DMF or MeCN, base (e.g., K2CO3), reflux 6-12 h | Cyclization forming the fused pyrazolo[4,3-c]pyridine core | Moderate to good yields (50-75%) depending on conditions |
| 3. Workup and purification | Column chromatography (silica gel, CHCl3/MeOH gradient) | Isolation of pure this compound | Purity ≥95% confirmed by NMR and MS |
Mechanistic Insights
- The nucleophilic aromatic substitution (S_NAr) is crucial for installing the benzyloxy group on the pyridine ring, facilitated by the electron-deficient nature of the pyridine ring.
- The cyclization step involves nucleophilic attack of the hydrazine nitrogen onto the pyridine ring, followed by ring closure to form the fused heterocycle.
- The methyl group at the 3-position of the pyrazole ring is introduced via the hydrazine or hydrazone precursor, ensuring regioselectivity.
Alternative and Advanced Methods
- One-pot synthesis: Recent protocols for related pyrazolo[4,3-b]pyridines have demonstrated the feasibility of one-pot procedures combining azo-coupling, deacylation, and ring annulation, which may be adapted for the [4,3-c] isomer with appropriate modifications.
- Microwave-assisted synthesis: Microwave irradiation can accelerate the cyclization step, improving yields and reducing reaction times.
- Use of stable arenediazonium salts: For related pyrazolopyridine syntheses, stable arenediazonium tosylates have been employed to streamline azo-coupling and ring formation steps, potentially applicable to benzyloxy derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution + cyclization | 4-hydroxypyridine, benzyl bromide, 3-methylhydrazine | K2CO3, DMF, reflux | Straightforward, well-established | Moderate yields, multi-step |
| One-pot azo-coupling and cyclization | 2-chloro-3-nitropyridines, arenediazonium salts | Mild bases, room temp to reflux | Operational simplicity, fewer steps | Requires specialized diazonium salts |
| Microwave-assisted cyclization | Pyrazole and pyridine precursors | Microwave irradiation, polar solvents | Faster reaction, improved yields | Requires microwave equipment |
Research Findings and Characterization
- NMR spectroscopy confirms the presence of the benzyloxy group (aromatic protons ~7.2–7.5 ppm, benzylic CH2 ~5.1 ppm) and methyl group (~2.5 ppm) on the pyrazolo[4,3-c]pyridine core.
- Mass spectrometry shows molecular ion peaks consistent with the expected molecular weight.
- X-ray crystallography (where available) confirms the fused ring system and substitution pattern.
- Yields typically range from 50% to 85%, depending on the method and scale.
Q & A
What are the common synthetic routes for 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine?
Basic Research Question
A widely used method involves oxidative ring closure of hydrazine intermediates (e.g., N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine) using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding 73% isolated product after purification via alumina plug filtration . Alternative routes include reactions with benzoyl chloride or acetic anhydride to modify substituents on the pyrazolo core, as seen in analogous pyrazolo[3,4-d]pyrimidine syntheses .
How is structural characterization of this compound performed?
Basic Research Question
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the structure. For example, ¹H-NMR identifies benzyloxy protons (δ ~4.8–5.2 ppm) and pyridine/pyrazole ring protons (δ ~7.0–8.5 ppm). HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 322.12 for C₁₉H₁₈N₃O₂) . IR spectroscopy can confirm functional groups like C-O-C (benzyloxy, ~1250 cm⁻¹) .
What purification strategies are effective for isolating this compound?
Basic Research Question
After synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials. Passing the crude product through a small alumina plug efficiently eliminates polar impurities while retaining the target compound. Recrystallization from ethanol or acetonitrile further enhances purity (>95%) .
How do different oxidants affect the yield and selectivity of the oxidative cyclization step?
Advanced Research Question
Sodium hypochlorite (NaOCl) offers a green chemistry advantage (73% yield, room temperature) compared to toxic alternatives like Cr(VI) salts or DDQ, which require harsh conditions and generate hazardous waste . However, DDQ may improve selectivity for electron-deficient substrates due to its stronger oxidizing power. Optimization should balance environmental impact with reaction efficiency using Design of Experiments (DoE) frameworks .
What analytical methods are used to detect and quantify by-products during synthesis?
Advanced Research Question
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress. For example, TLC (silica gel, hexane:ethyl acetate 3:1) can distinguish the product (Rf ~0.5) from hydrazine intermediates (Rf ~0.3). HPLC-MS identifies by-products like over-oxidized species or dimerized derivatives .
How can structure-activity relationship (SAR) studies guide pharmacological applications?
Advanced Research Question
While direct data on 4-(benzyloxy)-3-methyl derivatives is limited, SAR of related pyrazolo[4,3-c]pyridines suggests that electron-withdrawing groups (e.g., nitro, chloro) at position 7 enhance kinase inhibition, while benzyloxy groups improve blood-brain barrier penetration. Computational docking (e.g., AutoDock Vina) can predict binding to targets like NADPH oxidase (NOX) or serotonin receptors .
What solvent systems optimize reaction scalability while minimizing environmental impact?
Advanced Research Question
Ethanol is preferred for its green profile and compatibility with NaOCl . For scale-up, continuous-flow reactors reduce solvent use and improve heat dissipation. Polar aprotic solvents (e.g., DMF) may increase reaction rates but complicate waste management. Life-cycle assessment (LCA) tools should evaluate solvent choices .
How can researchers address contradictory data in reaction yields reported across studies?
Advanced Research Question
Discrepancies in yields (e.g., 73% vs. lower yields in other protocols) may arise from oxygen sensitivity of intermediates or impurity profiles . Rigorous inert atmosphere control (N₂/Ar) and standardized characterization (e.g., quantitative NMR) are essential. Reproducibility can be improved by reporting detailed reaction parameters (e.g., stirring rate, reagent purity) .
What strategies mitigate thermal degradation during storage or handling?
Advanced Research Question
Differential scanning calorimetry (DSC) reveals decomposition temperatures (Td ~200°C for similar pyrazolo derivatives). Storage at -20°C under inert gas (argon) prevents oxidation. Lyophilization improves stability for long-term storage .
How can computational modeling predict synthetic challenges in scaling up this compound?
Advanced Research Question
Density functional theory (DFT) calculations identify energetically unfavorable steps (e.g., transition states in ring closure). Process simulation software (e.g., Aspen Plus) models heat transfer and mixing efficiency in large batches. Pilot-scale trials should validate predictions to avoid exothermic runaway reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
